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molecular formula C11H17N5 B8347814 2-(4-Methyl-4,7-diazaspiro[2.5]oct-7-yl)-4-pyrimidinamine

2-(4-Methyl-4,7-diazaspiro[2.5]oct-7-yl)-4-pyrimidinamine

Cat. No. B8347814
M. Wt: 219.29 g/mol
InChI Key: JVWVDOARXUCGED-UHFFFAOYSA-N
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Patent
US08901119B2

Procedure details

A mixture of 2-chloro-4-pyrimidinamine (200 mg, 1.544 mmol), Hunig's base (1348 μl, 7.72 mmol) and 4-methyl-4,7-diazaspiro[2.5]octane (Ref.: WO2009061879 (A1)) (338 mg, 1.698 mmol) in N,N-dimethylformamide (DMF) (1.7 ml) was heated to 120° C. via a microwave reactor for 15 min. The reaction mixture was purified by RP-HPLC to yield 2-(4-methyl-4,7-diazaspiro[2.5]oct-7-yl)-4-pyrimidinamine (113 mg, 0.515 mmol, 33% yield). MS (ES+) m/z 220.1 (MH+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1348 μL
Type
reactant
Reaction Step One
Quantity
338 mg
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.[CH3:9]CN(C(C)C)C(C)C.BrC1[C:28]2[C:23](=[CH:24][CH:25]=[C:26](OC)[N:27]=2)[N:22]=[CH:21]C=1N>CN(C)C=O>[CH3:9][N:22]1[CH2:21][CH2:26][N:27]([C:2]2[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=2)[CH2:28][C:23]21[CH2:24][CH2:25]2

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)N
Name
Quantity
1348 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
338 mg
Type
reactant
Smiles
BrC1=C(C=NC2=CC=C(N=C12)OC)N
Name
Quantity
1.7 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by RP-HPLC

Outcomes

Product
Name
Type
product
Smiles
CN1C2(CC2)CN(CC1)C1=NC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.515 mmol
AMOUNT: MASS 113 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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